Procyanidin

Descripción general

Descripción

Las procianidinas son una clase de flavonoides conocidos como proantocianidinas o taninos condensados. Estos compuestos oligoméricos se forman a partir de moléculas de catequina y epicatequina. Se encuentran ampliamente distribuidas en diversas plantas, incluidas manzanas, corteza de pino marítimo, canela, fruta de aronia, granos de cacao, semillas de uva, piel de uva y vinos tintos . Las procianidinas son reconocidas por sus potentes propiedades antioxidantes y su papel en la promoción de la salud humana.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las procianidinas se pueden sintetizar mediante la polimerización de catequina y epicatequina en condiciones controladas. El proceso normalmente implica el uso de catalizadores ácidos para facilitar la formación de estructuras oligoméricas. Las condiciones de reacción, como la temperatura, el pH y el disolvente, se optimizan cuidadosamente para alcanzar el grado de polimerización deseado.

Métodos de producción industrial: La producción industrial de procianidinas a menudo implica la extracción de fuentes naturales. Por ejemplo, las semillas y la piel de uva se utilizan comúnmente debido a su alto contenido de procianidinas. El proceso de extracción incluye pasos como la trituración, la extracción con disolventes y la purificación. Los disolventes como el etanol o el agua se utilizan para extraer procianidinas, seguidos de técnicas de purificación como la cromatografía para aislar los compuestos deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: Las procianidinas experimentan diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Las procianidinas se pueden oxidar para formar antocianidinas, como la cianidina, en condiciones oxidantes. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno.

Reducción: Las reacciones de reducción pueden convertir las procianidinas en sus correspondientes monómeros de flavan-3-ol utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las procianidinas pueden experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, a menudo facilitados por catalizadores o reactivos específicos.

Productos principales:

Productos de oxidación: Cianidina y otras antocianidinas.

Productos de reducción: Monómeros de catequina y epicatequina.

Productos de sustitución: Diversos derivados de flavonoides sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Cancer Prevention and Treatment

Procyanidins exhibit promising anticancer properties through mechanisms such as apoptosis induction and modulation of signaling pathways. Research indicates that procyanidins can activate c-Jun N-terminal kinase (JNK) and p38 pathways, leading to increased apoptosis in cancer cells. For example:

- Procyanidin B2 has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 in breast cancer cells, enhancing apoptotic responses .

- This compound C1 , derived from grape seed extract, has demonstrated senotherapeutic effects by selectively eliminating senescent cells and enhancing the efficacy of chemotherapy .

Oral Health Applications

Procyanidins have been recognized for their potential in treating various oral diseases due to their antioxidant and antibacterial properties. Their applications include:

- Therapeutic Effects : They have shown effectiveness against periodontitis, dental caries, and oral cancers by inhibiting bacterial growth and reducing inflammation .

- Bioavailability Enhancements : Recent studies have focused on improving the bioavailability of procyanidins through innovative drug delivery systems to maximize their therapeutic effects in oral health .

Metabolic Disorders

Procyanidins play a significant role in managing metabolic disorders such as obesity and diabetes:

- Antioxidant Effects : They regulate oxidative stress-related signaling pathways, which are crucial in the pathogenesis of these conditions. For instance, studies have shown that procyanidins can improve insulin sensitivity and reduce body weight in high-fat diet-induced obesity models .

- Sperm Quality Improvement : In animal studies, procyanidins have been linked to improved sperm quality and motility by mitigating oxidative stress and inflammation in testicular tissues .

Dermatological Applications

The topical application of procyanidins has been explored for hair growth stimulation:

- A clinical study involving apple this compound oligomers demonstrated significant hair regrowth effects in men with male pattern baldness over a 12-month period . The study highlighted the efficacy of procyanidins in promoting hair follicle health through their antioxidant properties.

Table 1: Summary of Key Studies on this compound Applications

Mecanismo De Acción

Las procianidinas ejercen sus efectos principalmente a través de su actividad antioxidante. Eliminan los radicales libres y quelan los iones metálicos, evitando así el estrés oxidativo y el daño celular. Los objetivos moleculares incluyen las especies reactivas de oxígeno (ROS) y diversas enzimas implicadas en las vías del estrés oxidativo. Las procianidinas también modulan las vías de señalización relacionadas con la inflamación, la apoptosis y la proliferación celular, contribuyendo a sus efectos terapéuticos .

Compuestos similares:

Catequina y Epicatequina: Unidades monoméricas de procianidinas con propiedades antioxidantes similares.

Antocianidinas: Productos de oxidación de procianidinas, conocidos por sus colores vibrantes y actividad antioxidante.

Taninos: Formas poliméricas más grandes de procianidinas con propiedades astringentes.

Singularidad de las procianidinas: Las procianidinas son únicas debido a su estructura oligomérica, que proporciona un equilibrio entre la solubilidad y la bioactividad. A diferencia de las catequinas monoméricas, las procianidinas tienen una estabilidad mejorada y efectos antioxidantes prolongados. En comparación con los taninos más grandes, las procianidinas son más biodisponibles y se pueden absorber de manera más eficiente en el cuerpo humano .

Las procianidinas destacan por sus diversas aplicaciones y significativos beneficios para la salud, lo que las convierte en un compuesto valioso en diversos campos de la investigación y la industria.

Comparación Con Compuestos Similares

Catechin and Epicatechin: Monomeric units of procyanidins with similar antioxidant properties.

Anthocyanidins: Oxidation products of procyanidins, known for their vibrant colors and antioxidant activity.

Tannins: Larger polymeric forms of procyanidins with astringent properties.

Uniqueness of Procyanidins: Procyanidins are unique due to their oligomeric structure, which provides a balance between solubility and bioactivity. Unlike monomeric catechins, procyanidins have enhanced stability and prolonged antioxidant effects. Compared to larger tannins, procyanidins are more bioavailable and can be absorbed more efficiently in the human body .

Procyanidins stand out for their diverse applications and significant health benefits, making them a valuable compound in various fields of research and industry.

Actividad Biológica

Procyanidins are a class of flavonoids, specifically polyphenolic compounds, found abundantly in various fruits, vegetables, and beverages such as red wine and cocoa. They are known for their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of procyanidins, highlighting their mechanisms of action, therapeutic potential, and relevant case studies.

Procyanidins exert their biological effects through several key mechanisms:

- Antioxidant Activity : Procyanidins scavenge free radicals and enhance the body’s antioxidant defense systems. They activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) .

- Anti-inflammatory Effects : Procyanidins inhibit pro-inflammatory cytokines like IL-6 and TNF-α through the NF-κB signaling pathway. They also suppress the activation of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .

- Anticancer Properties : Research indicates that procyanidins can induce apoptosis in various cancer cell lines by modulating key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2, Bax, and caspases . They also inhibit the proliferation of cancer cells without affecting normal cells .

- Senolytic Activity : Certain procyanidins, like this compound C1 (PCC1), have demonstrated the ability to selectively target and eliminate senescent cells, potentially improving healthspan and lifespan in animal models .

Antioxidant Properties

Procyanidins have shown significant antioxidant capabilities. For instance, Pycnogenol (a this compound-rich extract) has been reported to enhance microcirculation and protect against oxidative stress by regenerating antioxidants like vitamin E .

Anti-inflammatory Effects

Procyanidins A1 and A2 have been shown to inhibit inflammatory markers and pathways effectively. For example, PCA2 reduces the release of inflammatory mediators through the IκB/NF-κB signaling pathway .

Cancer Prevention

Numerous studies have highlighted the chemopreventive potential of procyanidins:

- Breast Cancer : this compound treatment led to reduced cell proliferation in MCF-7 breast cancer cells .

- Colon Cancer : Inhibition of COX-2 expression was noted in colon cancer cells treated with this compound extracts .

- Pancreatic Cancer : this compound induced apoptosis in pancreatic cancer cells by modulating cyclin D1 and CDK4 pathways .

Hair Growth Stimulation

A clinical study evaluated the efficacy of topical this compound B2 in treating androgenetic alopecia (AGA). Results indicated significant improvements in hair counts and patient satisfaction compared to a placebo group .

Table 1: Summary of Biological Activities of Procyanidins

Case Study 1: this compound B2 in AGA Treatment

A randomized controlled trial assessed the effects of topical this compound B2 on patients with AGA. The study found significant increases in total hair count and patient-reported improvements in hair loss after treatment compared to placebo controls.

Case Study 2: Procyanidins in Cancer Therapy

In vitro studies on various cancer cell lines demonstrated that procyanidins can induce apoptosis without cytotoxicity to normal cells. For example, treatment with grape seed extract containing procyanidins resulted in a marked decrease in viability among breast cancer cell lines while sparing healthy cells .

Propiedades

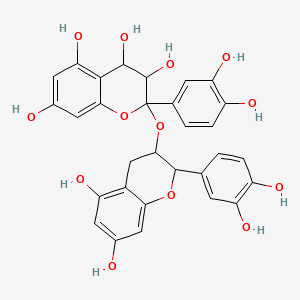

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVOUNEGQIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858698 | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20347-71-1, 4852-22-6 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.